molecular formula C24H62O6Si6 B101015 Trimethylsilyldulcitol CAS No. 18919-39-6

Trimethylsilyldulcitol

Cat. No.: B101015
CAS No.: 18919-39-6
M. Wt: 615.3 g/mol
InChI Key: USBJDBWAPKNPCK-NVPYSNMXSA-N
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Description

Trimethylsilyldulcitol is a derivative of dulcitol, a sugar alcohol. It is characterized by the presence of six trimethylsilyl groups attached to the hydroxyl groups of dulcitol. The empirical formula of this compound is C24H62O6Si6, and it has a molecular weight of 615.26 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyldulcitol can be synthesized through the silylation of dulcitol. The process involves the reaction of dulcitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate scaling techniques.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyldulcitol primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under suitable conditions .

Common Reagents and Conditions:

    Substitution Reactions: Trimethylsilyl groups can be replaced by other groups using reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

    Oxidation and Reduction:

Major Products Formed: The major products formed from the substitution reactions of this compound are typically the corresponding hydroxyl derivatives, where the trimethylsilyl groups are replaced by hydroxyl groups .

Properties

IUPAC Name

trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBJDBWAPKNPCK-NVPYSNMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H62O6Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550675
Record name 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18919-39-6
Record name 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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